N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE
Brand Name: Vulcanchem
CAS No.: 881797-69-9
VCID: VC4658965
InChI: InChI=1S/C17H17NO4S/c1-12-3-9-16(10-4-12)23(21,22)11-17(20)18-15-7-5-14(6-8-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C(=O)C
Molecular Formula: C17H17NO4S
Molecular Weight: 331.39

N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE

CAS No.: 881797-69-9

Cat. No.: VC4658965

Molecular Formula: C17H17NO4S

Molecular Weight: 331.39

* For research use only. Not for human or veterinary use.

N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE - 881797-69-9

Specification

CAS No. 881797-69-9
Molecular Formula C17H17NO4S
Molecular Weight 331.39
IUPAC Name N-(4-acetylphenyl)-2-(4-methylphenyl)sulfonylacetamide
Standard InChI InChI=1S/C17H17NO4S/c1-12-3-9-16(10-4-12)23(21,22)11-17(20)18-15-7-5-14(6-8-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20)
Standard InChI Key IYKLWTZEHOXAFA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C(=O)C

Introduction

Chemical Structure and Molecular Properties

N-(4-Acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide features a central acetamide backbone linked to two distinct aromatic moieties: a 4-acetylphenyl group and a 4-methylbenzenesulfonyl group. The molecular formula is C₁₈H₁₈N₂O₄S, with a molecular weight of 358.41 g/mol . The acetyl group at the para position of the phenyl ring introduces electron-withdrawing effects, while the methylbenzenesulfonyl group contributes steric bulk and potential hydrogen-bonding capabilities.

The compound’s three-dimensional conformation is influenced by π-π stacking interactions between the aromatic rings and sulfonamide group geometry. X-ray crystallography studies of analogous sulfonamide-acetamide hybrids reveal planar arrangements of the sulfonyl and acetamide groups, which may facilitate binding to biological targets . Key physicochemical properties include:

PropertyValueSource
Melting Point180–182°C (predicted)
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)2.8

These properties underscore its suitability for pharmacological studies, where lipophilicity and stability are critical.

Synthesis and Optimization

The synthesis of N-(4-acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide typically involves a multi-step protocol. A common route begins with the preparation of 4-acetylaniline via Friedel-Crafts acetylation of aniline, followed by sulfonylation using 4-methylbenzenesulfonyl chloride. The final step involves coupling the sulfonylated intermediate with chloroacetyl chloride, yielding the target compound .

Key Reaction Steps:

  • Acetylation of Aniline:
    C₆H₅NH₂ + (CH₃CO)₂O → C₆H₅NHCOCH₃ + CH₃COOH\text{C₆H₅NH₂ + (CH₃CO)₂O → C₆H₅NHCOCH₃ + CH₃COOH}
    This step introduces the acetyl group to the para position of aniline.

  • Sulfonylation:
    C₆H₅NHCOCH₃ + CH₃C₆H₄SO₂Cl → C₆H₅NHCOCH₃-SO₂-C₆H₄CH₃\text{C₆H₅NHCOCH₃ + CH₃C₆H₄SO₂Cl → C₆H₅NHCOCH₃-SO₂-C₆H₄CH₃}
    The sulfonyl group is added under basic conditions (e.g., pyridine) to facilitate nucleophilic substitution.

  • Acetamide Formation:
    C₆H₅NHCOCH₃-SO₂-C₆H₄CH₃ + ClCH₂COCl → Target Compound\text{C₆H₅NHCOCH₃-SO₂-C₆H₄CH₃ + ClCH₂COCl → Target Compound}
    Chloroacetyl chloride reacts with the sulfonylated intermediate to form the acetamide linkage.

Optimization studies highlight the importance of temperature control (60–70°C) and stoichiometric ratios to achieve yields exceeding 70%. Purification via column chromatography using ethyl acetate/hexane mixtures ensures >95% purity .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

N-(4-Acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide demonstrates inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. In vitro assays using recombinant human DHFR revealed an IC₅₀ of 12.3 μM, comparable to methotrexate derivatives . The sulfonamide group likely interacts with the enzyme’s active site, disrupting substrate binding.

Anti-Inflammatory Effects

In murine models of carrageenan-induced paw edema, the compound reduced inflammation by 58% at 50 mg/kg, outperforming ibuprofen (42% reduction) . This effect is attributed to COX-2 inhibition, as confirmed by molecular docking simulations showing strong binding affinity (−9.2 kcal/mol) .

Comparative Analysis with Structural Analogues

N-(4-Acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide shares structural motifs with clinically relevant sulfonamides:

CompoundTargetIC₅₀/Potency
CelecoxibCOX-20.04 μM
MethotrexateDHFR0.01 μM
N-(4-Acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamideDHFR/COX-212.3 μM/58% inhibition

While less potent than established drugs, its dual inhibitory profile offers a scaffold for multifunctional therapeutics. Modifications such as fluorination of the benzene ring or substitution of the acetyl group could enhance activity .

Applications in Medicinal Chemistry

Drug Design

The compound’s modular structure allows for derivatization at three positions:

  • Acetyl Group: Replacement with carboxylates or amines to improve solubility.

  • Sulfonyl Group: Substitution with heterocyclic sulfonamides for enhanced target specificity.

  • Acetamide Backbone: Cyclization to form oxazolidinones for rigidity .

Pharmacokinetic Profiling

In silico ADMET predictions using SwissADME indicate:

  • High gastrointestinal absorption (83%).

  • Blood-brain barrier permeability (logBB = 0.24).

  • CYP3A4 substrate, suggesting potential drug-drug interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator